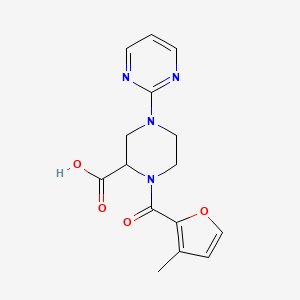![molecular formula C19H25N3O2 B5375803 [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol](/img/structure/B5375803.png)
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol, also known as MPMP, is a chemical compound that has been recently studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol is not fully understood. However, it is believed that this compound exerts its neuroprotective effects through the activation of various signaling pathways in the brain. [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been shown to increase the levels of various neuroprotective proteins, such as BDNF and GDNF, which are involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol in lab experiments is its neuroprotective effects. This compound has been shown to protect neurons from various types of damage, such as oxidative stress and inflammation. However, one of the limitations of using [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential applications of [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol in the treatment of various diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol and its biochemical and physiological effects.
Synthesemethoden
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method involves the reaction of 6-methoxypyrimidin-4-amine with 2-methylbenzylamine to form the corresponding piperidine derivative. This intermediate product is then treated with formaldehyde and reduced to the final product, [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is neuroscience, where [1-(6-methoxypyrimidin-4-yl)-3-(2-methylbenzyl)piperidin-3-yl]methanol has been shown to have neuroprotective effects. This compound has also been studied for its potential applications in pharmacology, where it has shown promise as a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[1-(6-methoxypyrimidin-4-yl)-3-[(2-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-6-3-4-7-16(15)11-19(13-23)8-5-9-22(12-19)17-10-18(24-2)21-14-20-17/h3-4,6-7,10,14,23H,5,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMYJNFTLAEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)C3=CC(=NC=N3)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)

![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)
![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)
![N-ethyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5375759.png)
![3-methyl-8-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5375768.png)
![4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5375773.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375781.png)
![N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide](/img/structure/B5375787.png)
![N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5375795.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(2-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375816.png)